molecular formula C10H17O4- B14354387 5-Oxo-5-(pentyloxy)pentanoate CAS No. 93691-94-2

5-Oxo-5-(pentyloxy)pentanoate

Cat. No.: B14354387
CAS No.: 93691-94-2
M. Wt: 201.24 g/mol
InChI Key: RCXRQQYEVFEVKN-UHFFFAOYSA-M
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Description

5-Oxo-5-(pentyloxy)pentanoate is an organic compound with the molecular formula C10H18O4 It is a derivative of pentanoic acid, featuring a ketone group at the fifth carbon and a pentyloxy group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(pentyloxy)pentanoate typically involves the esterification of 5-oxopentanoic acid with pentanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

5-Oxopentanoic acid+PentanolH2SO4This compound+H2O\text{5-Oxopentanoic acid} + \text{Pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 5-Oxopentanoic acid+PentanolH2​SO4​​this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimal by-products. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(pentyloxy)pentanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-oxopentanoic acid derivatives.

    Reduction: Formation of 5-hydroxy-5-(pentyloxy)pentanoate.

    Substitution: Formation of various substituted pentanoates depending on the substituent used.

Scientific Research Applications

5-Oxo-5-(pentyloxy)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(pentyloxy)pentanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the pentyloxy group can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Oxopentanoic acid: A simpler analog without the pentyloxy group.

    5-Oxo-5-(methoxy)pentanoate: A similar compound with a methoxy group instead of a pentyloxy group.

    5-Oxo-5-(butyloxy)pentanoate: A similar compound with a butyloxy group instead of a pentyloxy group.

Uniqueness

5-Oxo-5-(pentyloxy)pentanoate is unique due to the presence of the pentyloxy group, which can influence its chemical properties, reactivity, and potential applications. The length and structure of the pentyloxy group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

93691-94-2

Molecular Formula

C10H17O4-

Molecular Weight

201.24 g/mol

IUPAC Name

5-oxo-5-pentoxypentanoate

InChI

InChI=1S/C10H18O4/c1-2-3-4-8-14-10(13)7-5-6-9(11)12/h2-8H2,1H3,(H,11,12)/p-1

InChI Key

RCXRQQYEVFEVKN-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC(=O)CCCC(=O)[O-]

Origin of Product

United States

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